molecular formula C9H12BrNO B2983819 1,2,3,4-Tetrahydroisoquinolin-5-ol hydrobromide CAS No. 860437-59-8

1,2,3,4-Tetrahydroisoquinolin-5-ol hydrobromide

Cat. No.: B2983819
CAS No.: 860437-59-8
M. Wt: 230.105
InChI Key: DJRVVUYFODXFSR-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinolin-5-ol hydrobromide is a chemical compound with the molecular formula C9H12BrNO. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities.

Chemical Reactions Analysis

1,2,3,4-Tetrahydroisoquinolin-5-ol hydrobromide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .

Scientific Research Applications

1,2,3,4-Tetrahydroisoquinolin-5-ol hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroisoquinolin-5-ol hydrobromide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1,2,3,4-Tetrahydroisoquinolin-5-ol hydrobromide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-5-ol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.BrH/c11-9-3-1-2-7-6-10-5-4-8(7)9;/h1-3,10-11H,4-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRVVUYFODXFSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC=C2)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860437-59-8
Record name 1,2,3,4-tetrahydroisoquinolin-5-ol hydrobromide
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